REACTION_SMILES
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[CH:1]1([c:2]2[nH:3][cH:4][cH:5][n:6]2)[CH2:7][CH2:8]1.[I:12][c:13]1[n:14][c:15]([CH:19]2[CH2:20][CH2:21]2)[nH:16][c:17]1[I:18].[I:9].[Na+:11].[Na+:26].[Na+:27].[OH-:10].[S:22]([O-:23])([O-:24])=[O:25]>>[I:12][c:13]1[nH:14][c:15]([CH:19]2[CH2:20][CH2:21]2)[n:16][cH:17]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1c[nH]c(C2CC2)n1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
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Ic1nc(C2CC2)[nH]c1I
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
I
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S([O-])[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
Ic1cnc(C2CC2)[nH]1
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |